Ganefromycin -

Ganefromycin

Catalog Number: EVT-10991380
CAS Number:
Molecular Formula: C130H190N2O42
Molecular Weight: 2452.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ganefromycin is classified as a polyketide antibiotic. Its production is linked to specific bacterial strains, notably Streptomyces lydicus spp. tanzanius, which has been shown to produce various related compounds through complex biosynthetic pathways. The classification of ganefromycin as a polyketide indicates that it is synthesized from acetyl and propionyl units, which are assembled into larger molecular structures via polyketide synthase enzymes.

Synthesis Analysis

Methods and Technical Details

The biosynthesis of ganefromycin involves a series of enzymatic reactions that construct its polyketide backbone. Research has indicated that blocked mutants of Streptomyces lydicus spp. tanzanius can provide insights into the biosynthetic pathway of ganefromycin. Experiments with these mutants have revealed key steps in the synthesis process, including:

  • C23-hydroxylation: The introduction of hydroxyl groups at specific carbon positions.
  • C13a-O-methylation: The addition of methyl groups to the carbon skeleton.
  • C21a-hydroxylation and C21a-O-glycosylation: Further modifications that contribute to the final structure of ganefromycin.

These steps highlight the complexity and specificity of the biosynthetic machinery involved in ganefromycin production .

Molecular Structure Analysis

Structure and Data

Ganefromycin's molecular structure is characterized by a complex arrangement typical of polyketides, featuring multiple rings and functional groups that contribute to its biological activity. The precise molecular formula and structural details are essential for understanding its interactions with biological targets.

  • Molecular Formula: The exact molecular formula for ganefromycin needs to be confirmed through experimental data.
  • Structural Features: The compound includes various functional groups such as hydroxyls and methoxy groups, which play significant roles in its activity.

The detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

Ganefromycin undergoes several chemical reactions during its biosynthesis and when interacting with biological systems. Key reactions include:

  • Hydroxylation: The addition of hydroxyl groups increases solubility and alters reactivity.
  • Methylation: Methyl groups can enhance lipophilicity, affecting membrane permeability.
  • Glycosylation: This modification can significantly impact the pharmacokinetics and bioactivity of the compound.

Understanding these reactions is crucial for developing synthetic pathways or modifying the compound for enhanced efficacy or reduced toxicity.

Mechanism of Action

Process and Data

The mechanism of action of ganefromycin primarily involves inhibition of bacterial cell wall synthesis, similar to other antibiotics in its class. It binds to specific targets within bacterial cells, disrupting essential processes such as:

  • Cell Wall Biosynthesis: By interfering with peptidoglycan synthesis, ganefromycin compromises cell integrity.
  • Protein Synthesis Inhibition: It may also affect ribosomal function, leading to reduced protein production in bacteria.

These actions collectively result in bactericidal effects against susceptible strains, making ganefromycin a valuable candidate for further development in antibiotic therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ganefromycin exhibits several notable physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Its solubility characteristics are vital for formulation development.
  • Stability: Understanding thermal and chemical stability helps predict shelf life and storage conditions.
  • pH Sensitivity: The activity may vary across different pH levels, impacting formulation strategies.

Characterizing these properties through experimental methods is essential for optimizing its use in scientific applications.

Applications

Scientific Uses

Ganefromycin has potential applications in various fields:

  • Antibiotic Development: Its antibacterial properties make it a candidate for new antibiotic formulations.
  • Research Tool: Studying its biosynthesis can provide insights into polyketide metabolism.
  • Pharmaceutical Development: Modifications to enhance efficacy or reduce side effects can lead to new therapeutic agents.
Introduction and Historical Context of Ganefromycin Research

Taxonomic Origins and Discovery of Streptomyces spp. Producing Ganefromycin

The primary microbial source identified for Ganefromycin production is the actinomycete strain Streptomyces albospinus Acta 3619. This strain was isolated from a specific ecological niche: the rhizosphere soil collected from beneath bamboo trees (Bambusoideae) in the tropical rainforest of the University of Malaya Field Station at Gombak, Selangor, Malaysia (geographical coordinates: 3°19′N, 101°45′E) [4]. Rhizosphere soils, the microenvironments directly influenced by plant roots, are renowned reservoirs of diverse and bioactive metabolite-producing actinomycetes due to complex microbial interactions and nutrient availability.

Streptomyces albospinus Acta 3619 was subjected to comprehensive polyphasic taxonomic characterization to confirm its identity:

  • Morphology: The strain exhibited poor sporulation on most standard International Streptomyces Project (ISP) media except ISP2 (yeast extract-malt extract agar). On ISP2, it produced an aerial mycelium bearing spores arranged in a single turn spiral with a smooth spore surface, as confirmed by scanning electron microscopy [4].
  • Cultural Characteristics: Growth was observed on a range of media (ISP1, ISP2, ISP3, ISP4, ISP6) but not on ISP5 (glycerol-asparagine agar) or ISP7 (tyrosine agar). Optimal growth occurred between 27–37 °C and tolerated NaCl concentrations up to 1% [4].
  • Chemotaxonomy: The cell wall composition analysis revealed the presence of L,L-diaminopimelic acid (LL-DAP), a characteristic component of the cell wall type I common to genus Streptomyces [4].
  • Molecular Phylogeny: 16S ribosomal RNA (rRNA) gene sequencing provided definitive taxonomic assignment. The sequence of strain Acta 3619 showed 100% similarity to the type strain Streptomyces albospinus NBRC 13846T (GenBank Accession No. AB184527), confirming its species designation [4].

The discovery of Ganefromycins G and H (structurally related to Ganefromycin E/F) from this strain occurred through a targeted high-performance liquid chromatography-diode array detection (HPLC-DAD) screening program. Analysis of the culture filtrate extract revealed two significant peaks (retention times 9.3 min and 9.9 min) with congruent UV-visible spectra that did not match any of the 937 reference compounds in the screening database. This discrepancy signaled the production of potentially novel secondary metabolites, later identified as the Ganefromycin derivatives [4]. Fermentation optimization in oatmeal medium within a 20-liter bioreactor determined that maximal production of the primary compound (45 mg L⁻¹) occurred at 72 hours of incubation [4].

Table 1: Key Taxonomic and Cultivation Characteristics of Streptomyces albospinus Acta 3619 (Ganefromycin Producer)

CharacteristicDescription for Streptomyces albospinus Acta 3619
Isolation SourceRhizosphere soil of bamboo trees, Gombak, Selangor, Malaysia
Geographical Coordinates3°19′N, 101°45′E
Aerial Mycelium/SporesSingle turn spiral spores, smooth surface (on ISP2 medium)
Growth Temperature Range27–37 °C
NaCl Tolerance0–1%
Cell Wall Diamino AcidL,L-diaminopimelic acid (LL-DAP)
16S rRNA Match100% similarity to Streptomyces albospinus NBRC 13846T (AB184527)
Optimal Fermentation MediumOatmeal medium
Peak Metabolite Production72 hours (45 mg L⁻¹ for primary compound)

Historical Evolution of Elfamycin Classification and Ganefromycin's Position

The elfamycin class of antibiotics, named for their mechanism of action involving inhibition of protein synthesis through interaction with the bacterial elongation factor Tu (EF-Tu), encompasses a diverse group of macrocyclic compounds produced predominantly by actinomycetes. Historically, elfamycins have been categorized into three structural types based on their core aglycone architecture and substitution patterns [4]:

  • Type 1 Elfamycins: Characterized by a closed tetrahydrofuran ring within the macrocyclic lactone. Prototypical members include kirromycin (also known as mocimycin), aurodox, heneicomycin, and efrotomycin. These compounds share a common aglycone backbone but may differ in glycosylation patterns and peripheral modifications [4].
  • Type 2 Elfamycins: Distinguished by an open tetrahydrofuran ring in the aglycone structure. The representative member of this type is kirrothricin [4].
  • Type 3 Elfamycins (Phenelfamycins): Defined by two key structural features absent in Types 1 and 2:
  • A phenylacetyl substitution at position C-22 or C-23 of the macrocycle.
  • O-Glycosylation at position C-33 with varying saccharide units [4].

Ganefromycin, originally reported as phenelfamycin E and F, is firmly positioned within Type 3 elfamycins. Its classification is based on the presence of the defining phenylacetyl group and a C-33 linked trisaccharide unit. The specific trisaccharide configuration identified in Ganefromycin is α-oleandrose–β-cymarose–α-oleandrose [4]. This structural complexity, particularly the extensive glycosylation, differentiates Ganefromycin and its derivatives (like Phenelfamycins G and H, which possess an additional hydroxy group at C-30) from the simpler Type 1 and Type 2 elfamycins [4].

The structural diversity within Type 3 elfamycins is further sub-classified based on the glycosylation pattern at C-33:

  • Phenelfamycins A and B: Monosaccharide units.
  • Phenelfamycins C and D: Disaccharide units.
  • Phenelfamycins E, F, G, H (Ganefromycins α, β): Trisaccharide units [4].

Consequently, Ganefromycin (Phenelfamycins E/F) represents the most heavily glycosylated subgroup within the Type 3 elfamycins identified to date. This glycosylation is critical not only for classification but also likely influences its biological activity, physicochemical properties, and potentially its mechanism nuances compared to less glycosylated elfamycins. Despite their potent biochemical target inhibition, all elfamycins, including Ganefromycin, exhibit a very narrow antibacterial spectrum against human pathogens. Historically, their most significant application has been as growth-promoting agents in animal husbandry, although regulatory changes have largely curtailed this use [4].

Table 2: Structural Classification of Elfamycins and Position of Ganefromycin

Elfamycin TypeDefining Structural FeaturesPrototypical MembersGanefromycin Position/Features
Type 1Closed tetrahydrofuran ring in aglyconeKirromycin (Mocimycin), Aurodox, EfrotomycinN/A
Type 2Open tetrahydrofuran ring in aglyconeKirrothricinN/A
Type 3 (Phenelfamycins)Phenylacetyl group at C-22/C-23; O-Glycosylation at C-33Phenelfamycins A-HCore Type 3 Member
Subgroup: Trisaccharide-glycosylated Phenelfamycins (E, F, G, H)
Specific Saccharide: α-Oleandrose–β-Cymarose–α-Oleandrose
Synonyms: Phenelfamycin E = Ganefromycin α; Phenelfamycin F = Ganefromycin β

Research Significance in the Context of Novel Antibiotic Discovery

Research into Ganefromycin holds significance within the critical global effort to combat antimicrobial resistance, driven by several key factors:

  • Addressing the Innovation Void in the Antibiotic Pipeline: The World Health Organization and numerous analyses describe a "bleak" antibiotic pipeline dominated by derivatives of existing classes (e.g., β-lactam modifications) lacking novel mechanisms of action [6] [9]. Ganefromycin, via its unique interaction with Elongation Factor Tu (EF-Tu), represents a distinct chemical scaffold and mechanism compared to mainstream antibiotic classes like β-lactams, fluoroquinolones, or aminoglycosides. EF-Tu inhibition disrupts the delivery of aminoacyl-tRNA to the ribosome, halting protein synthesis at an early stage. Exploring this target with novel chemical entities like Ganefromycin derivatives offers potential against pathogens resistant to current first-line therapies [4] [9].

  • Exemplifying the Value of Underexplored Taxonomic and Ecological Niches: The discovery of Ganefromycin-producing Streptomyces albospinus from the Malaysian bamboo rhizosphere underscores the principle that biodiversity-rich and underexplored environments remain fertile ground for novel metabolite discovery. While Streptomyces are well-studied, the vast majority of actinomycete strains and species remain uncultured or uncharacterized. Estimates suggest <1% of global microbial diversity has been cultured [6]. Research on Ganefromycin validates strategies focusing on specific ecological niches (like rhizospheres) and understudied species within known genera (S. albospinus being less prominent than model Streptomyces species). This approach is complementary to exploring entirely neglected bacterial phyla (e.g., Myxobacteria) [6].

  • Leveraging Modern Analytical and Cultivation Techniques: The identification of Ganefromycin derivatives (Phenelfamycins G and H) relied heavily on advanced analytical chemistry, specifically HPLC-DAD coupled with mass spectrometry (LC-HRMS/MS) and comprehensive 2D Nuclear Magnetic Resonance (NMR) spectroscopy (COSY, TOCSY, ROESY, HSQC, HMBC) for structure elucidation [4]. This highlights the necessity of sophisticated metabolomics and chemical analysis tools in characterizing complex natural products. Furthermore, the success in cultivating the producing strain, while achieved with standard media here, aligns with the broader need for innovative cultivation methodologies to access the "bacterial dark matter." Techniques like the isolation chip (iChip), used to discover teixobactin from Eleftheria terrae, demonstrate the potential for unlocking novel compounds from previously unculturable organisms [6]. Research on compounds like Ganefromycin drives the refinement and application of these techniques.

  • Highlighting Challenges and Frameworks for Antibiotic Development: While Ganefromycin itself may face development hurdles (e.g., narrow spectrum, potential complexity for synthesis), its study illuminates the broader economic and collaborative challenges in antibiotic R&D. The withdrawal of major pharmaceutical companies from antibiotic research due to economic unviability (high development costs, low returns for reserved "last-resort" drugs) necessitates new models [6] [7]. Ganefromycin research exemplifies the academic and early-stage discovery phase. Initiatives like the Gram-Negative Antibiotic Discovery Innovator (Gr-ADI) consortium, funded by the Novo Nordisk Foundation, Wellcome, and the Gates Foundation, represent collaborative frameworks aimed at tackling the early discovery pipeline gaps for critical pathogens [7]. Research on diverse natural product leads like Ganefromycin informs target selection and chemical starting points within such consortia.

  • Contributing to Understanding Structural Diversity-Target Interactions: Studying the structure-activity relationships (SAR) within the Ganefromycin series, particularly the impact of the trisaccharide moiety and the C-30 hydroxy group (in Phenelfamycins G/H), provides valuable insights into how chemical modifications influence EF-Tu binding, antibacterial potency, and spectrum. While the narrow spectrum of elfamycins is a limitation, understanding the structural basis for activity against specific pathogens like P. acnes could guide targeted development or inspire the design of semi-synthetic analogs with improved profiles [4]. This fundamental research on natural product SAR is crucial for intelligent drug design in the antibiotic space.

Properties

Product Name

Ganefromycin

IUPAC Name

(2E,4E,6E)-7-[(2R,3R,5R)-5-[(4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,3-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,5S,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid;(2E,4E,6E)-7-[(2R,3R,5R)-5-[(4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,5S,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid

Molecular Formula

C130H190N2O42

Molecular Weight

2452.9 g/mol

InChI

InChI=1S/2C65H95NO21/c1-13-14-18-29-51-64(7,8)62(84-53(70)32-43-26-19-17-20-27-43)61(72)65(74,87-51)44(63(73)66-31-24-23-25-38(2)58(78-12)39(3)47-33-45(67)46(83-47)28-21-15-16-22-30-52(68)69)37-79-54-35-49(76-10)59(41(5)81-54)86-56-36-50(77-11)60(42(6)82-56)85-55-34-48(75-9)57(71)40(4)80-55;1-13-14-18-29-51-64(7,8)61(72)62(84-53(70)32-43-26-19-17-20-27-43)65(74,87-51)44(63(73)66-31-24-23-25-38(2)58(78-12)39(3)47-33-45(67)46(83-47)28-21-15-16-22-30-52(68)69)37-79-54-35-49(76-10)59(41(5)81-54)86-56-36-50(77-11)60(42(6)82-56)85-55-34-48(75-9)57(71)40(4)80-55/h2*13-30,39-42,44-51,54-62,67,71-72,74H,31-37H2,1-12H3,(H,66,73)(H,68,69)/b2*14-13-,16-15+,24-23+,28-21+,29-18+,30-22+,38-25+/t39?,40-,41-,42-,44?,45-,46-,47-,48-,49-,50+,51+,54+,55-,56+,57+,58?,59+,60-,61-,62+,65-;39?,40-,41-,42-,44?,45-,46-,47-,48-,49-,50+,51+,54+,55-,56+,57+,58?,59+,60-,61+,62-,65-/m11/s1

InChI Key

OITXQULUNSCKPV-GQHWWOMESA-N

Canonical SMILES

CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)OC)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C5CC(C(O5)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC6=CC=CC=C6)O)(C)C.CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)OC)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C5CC(C(O5)C=CC=CC=CC(=O)O)O)OC)O)O)OC(=O)CC6=CC=CC=C6)(C)C

Isomeric SMILES

C/C=C\C=C\[C@H]1C([C@H]([C@H]([C@](O1)(C(CO[C@@H]2C[C@H]([C@H]([C@H](O2)C)O[C@H]3C[C@@H]([C@@H]([C@H](O3)C)O[C@@H]4C[C@H]([C@H]([C@H](O4)C)O)OC)OC)OC)C(=O)NC/C=C/C=C(\C)/C(C(C)[C@H]5C[C@H]([C@H](O5)/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC6=CC=CC=C6)O)(C)C.C/C=C\C=C\[C@H]1C([C@H]([C@H]([C@](O1)(C(CO[C@@H]2C[C@H]([C@H]([C@H](O2)C)O[C@H]3C[C@@H]([C@@H]([C@H](O3)C)O[C@@H]4C[C@H]([C@H]([C@H](O4)C)O)OC)OC)OC)C(=O)NC/C=C/C=C(\C)/C(C(C)[C@H]5C[C@H]([C@H](O5)/C=C/C=C/C=C/C(=O)O)O)OC)O)O)OC(=O)CC6=CC=CC=C6)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.